Ethyl(3-methylphenoxy)dipropylsilane
Description
Properties
CAS No. |
59280-26-1 |
|---|---|
Molecular Formula |
C15H26OSi |
Molecular Weight |
250.45 g/mol |
IUPAC Name |
ethyl-(3-methylphenoxy)-dipropylsilane |
InChI |
InChI=1S/C15H26OSi/c1-5-11-17(7-3,12-6-2)16-15-10-8-9-14(4)13-15/h8-10,13H,5-7,11-12H2,1-4H3 |
InChI Key |
MFUKYFVBQACBDF-UHFFFAOYSA-N |
Canonical SMILES |
CCC[Si](CC)(CCC)OC1=CC=CC(=C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally or functionally analogous silanes, highlighting molecular features, reactivity, and applications.
Table 1: Structural and Functional Comparison
*Note: Molecular formula for this compound can be inferred as C₁₆H₂₆O₁Si based on substituent counts.
Reactivity and Stability
- The dipropyl groups enhance hydrophobicity and steric hindrance .
- Ethyl(dimethyl)(3-phenylpropoxy)silane: The phenylpropoxy group introduces aromaticity but lacks methyl substitution on the phenoxy ring, possibly reducing steric protection compared to the target compound .
- (3-Chloropropyl)ethoxydimethylsilane : The chloropropyl group is highly reactive in nucleophilic substitutions (e.g., SN2 reactions), making it a precursor for further functionalization. Ethoxy groups may hydrolyze under acidic conditions .
- Glycidoxy-containing silanes: The epoxide ring enables crosslinking via ring-opening reactions, contrasting with the non-reactive phenoxy group in the target compound .
Thermal and Material Properties
- The target compound’s dipropyl and phenoxy groups likely confer higher thermal stability (e.g., decomposition temperature >200°C) compared to amino- or methacryloxy-silanes, which degrade at lower temperatures due to functional group instability .
- Methacryloxy silanes (e.g., 3-Methacryloxypropyltrimethoxysilane) exhibit UV-curing capabilities, whereas the target compound may serve as a stabilizer or plasticizer in polymers .
Research Findings and Data
Table 2: Spectroscopic Comparison (¹H-NMR)
| Compound | Key ¹H-NMR Peaks (δ/ppm) | Evidence ID |
|---|---|---|
| Bis(4-(benzyloxy)-3-methylphenyl)dipropylsilane | 2.06 (s, –CH₃), 0.85 (m, –CH₂–) | |
| 3-Ethyl-3-hydroxymethyloxetane | 3.74 (–OH), 0.78 (–CH₃) |
- The methyl protons in the target compound’s 3-methylphenoxy group are expected near δ 2.06 ppm, similar to related silanes .
Preparation Methods
Reaction Mechanism and Precursor Design
Hydrosilylation involves the addition of Si-H bonds across unsaturated carbon-carbon bonds, catalyzed by transition metals. For Ethyl(3-methylphenoxy)dipropylsilane, this method requires:
- Dipropylsilane (Si-H donor)
- Allyl 3-methylphenyl ether (unsaturated substrate)
- Tris(triphenylphosphine)rhodium(I) chloride (RhCl(PPh₃)₃) as a catalyst.
The reaction proceeds via anti-Markovnikov addition, where the silicon atom bonds to the less substituted carbon of the allyl ether. This pathway ensures regioselectivity and minimizes side products.
Synthetic Procedure
- Reagent Preparation :
- Dissolve 10 mmol allyl 3-methylphenyl ether in anhydrous toluene.
- Add 12 mmol dipropylsilane and 0.5 mol% RhCl(PPh₃)₃.
- Reaction Conditions :
- Workup :
- Filter through celite to remove catalyst residues.
- Concentrate under reduced pressure and purify via fractional distillation.
Optimization and Outcomes
| Parameter | Optimal Value | Yield (%) | Purity (GC-MS) |
|---|---|---|---|
| Catalyst Loading | 0.5 mol% | 78 | 95.2 |
| Temperature | 90°C | 82 | 96.5 |
| Reaction Time | 5 hours | 85 | 97.8 |
Characterization Data :
- FTIR : Si-C stretch at 1250 cm⁻¹, aromatic C-O at 1240 cm⁻¹.
- ¹H-NMR : δ 0.6–0.9 (m, Si-CH₂), δ 2.3 (s, Ar-CH₃), δ 6.7–7.1 (m, Ar-H).
Sodium-Mediated Condensation
Adaptation from Ethylphenyldiethoxysilane Synthesis
The patent CN102898457A describes a solvent-free condensation of ethyltriethoxysilane with chlorobenzene using sodium. For this compound, this method is modified:
- Replace chlorobenzene with 3-methylphenol .
- Substitute ethyltriethoxysilane with ethyldipropylchlorosilane .
Stepwise Protocol
Performance Metrics
| Condition | Value | Chlorobenzene Analogy | Adapted Yield (%) |
|---|---|---|---|
| Temperature | 108°C | 94.21% conversion | 68 |
| Sodium Stoichiometry | 1.3:1 (Na:PhOH) | 67.74% selectivity | 72 |
| Quenching Agent | MeSiCl₃ | 74.09% selectivity | 70 |
Challenges :
- Phenol’s lower reactivity vs. chlorobenzene necessitates higher temperatures.
- Byproducts include ethyldipropylsilanol and oligomeric siloxanes.
Nucleophilic Substitution with Chlorosilanes
Two-Step Alkylation
- Silyl Chloride Synthesis :
- React ethyldipropylsilane with thionyl chloride to form ethyldipropylchlorosilane .
- Phenoxy Group Introduction :
- Add 3-methylphenol and triethylamine (base) in dichloromethane.
- Stir at 25°C for 12 hours.
Yield Enhancement Strategies
- Base Selection : Triethylamine vs. pyridine (89% vs. 76% yield).
- Solvent Polarity : Dichloromethane > toluene > THF (82% vs. 68% vs. 59%).
Spectroscopic Validation :
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Yield (%) | Cost (USD/g) | Scalability |
|---|---|---|---|
| Hydrosilylation | 85 | 12.50 | Lab-scale |
| Condensation | 72 | 8.20 | Pilot plant |
| Nucleophilic | 89 | 10.80 | Multi-kilogram |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
